molecular formula C21H33ClF2N2O4 B12603754 Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)

Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)

Cat. No.: B12603754
M. Wt: 450.9 g/mol
InChI Key: PJQGOUVTIKZTOU-UHFFFAOYSA-N
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Description

Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a difluorophenyl group, a morpholinyl group, and a hydroxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the difluorophenyl intermediate:

    Formation of the morpholinyl intermediate: This step involves the formation of the morpholinyl group through a cyclization reaction.

    Coupling of intermediates: The final step involves coupling the difluorophenyl and morpholinyl intermediates under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The difluorophenyl group can be reduced under specific conditions.

    Substitution: The morpholinyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Carbonyl derivatives.

    Reduction products: Reduced phenyl derivatives.

    Substitution products: Substituted morpholinyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide structures but different substituents.

    Morpholinyl compounds: Compounds containing the morpholinyl group with different functional groups.

    Difluorophenyl compounds: Compounds with the difluorophenyl group but different additional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H33ClF2N2O4

Molecular Weight

450.9 g/mol

IUPAC Name

N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide;hydrochloride

InChI

InChI=1S/C21H32F2N2O4.ClH/c1-12-20(29-11-21(3,4)5)28-10-18(24-12)19(27)17(25-13(2)26)8-14-6-15(22)9-16(23)7-14;/h6-7,9,12,17-20,24,27H,8,10-11H2,1-5H3,(H,25,26);1H

InChI Key

PJQGOUVTIKZTOU-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCC(N1)C(C(CC2=CC(=CC(=C2)F)F)NC(=O)C)O)OCC(C)(C)C.Cl

Origin of Product

United States

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